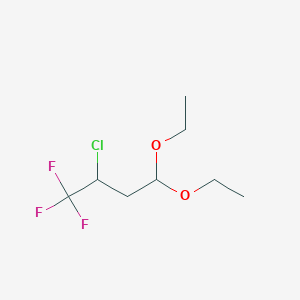

2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane

Description

2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane (CAS: Not explicitly provided; molecular formula inferred as C₈H₁₃ClF₃O₂) is a fluorinated organochlorine compound characterized by a trifluoromethyl group, two ethoxy substituents, and a chlorine atom at the 2-position. This compound serves as a versatile building block in organic synthesis, particularly in alkylation and cycloaddition reactions . Its structure combines electron-withdrawing (Cl, CF₃) and electron-donating (ethoxy) groups, enabling unique reactivity patterns. For instance, it participates in nucleophilic substitutions due to the labile chlorine atom and engages in cycloadditions via its electron-deficient alkene intermediates .

Properties

IUPAC Name |

2-chloro-4,4-diethoxy-1,1,1-trifluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAGBBDZQWYOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C(F)(F)F)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane typically involves the reaction of 2-chloro-1,1,1-trifluorobutane with ethanol under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethoxy groups replace the hydrogen atoms on the butane backbone. The reaction conditions often require a catalyst such as sulfuric acid to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chloro group, resulting in the formation of 4,4-diethoxy-1,1,1-trifluorobutane.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Nucleophilic Substitution: Products include 2-hydroxy-4,4-diethoxy-1,1,1-trifluorobutane, 2-amino-4,4-diethoxy-1,1,1-trifluorobutane, and 2-thio-4,4-diethoxy-1,1,1-trifluorobutane.

Oxidation: Products include 2-chloro-4,4-diethoxy-1,1,1-trifluorobutanal and 2-chloro-4,4-diethoxy-1,1,1-trifluorobutanoic acid.

Reduction: The major product is 4,4-diethoxy-1,1,1-trifluorobutane.

Scientific Research Applications

2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential use in the development of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of fluorinated anesthetics and other therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane involves its interaction with various molecular targets and pathways. The chloro and ethoxy groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify biological molecules such as proteins and nucleic acids. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its interaction with intracellular targets.

Comparison with Similar Compounds

Ethyl 2-Chloro-4,4,4-trifluoroacetoacetate (ETCA; CAS 363-58-6)

- Molecular Formula : C₆H₆ClF₃O₃

- Key Features : Contains an ester group (COOEt) instead of ethoxy substituents.

- Reactivity : The ester moiety facilitates condensation reactions, making ETCA a precursor for heterocycles like pyrazoles and pyrimidines. Its chlorine atom is less reactive toward nucleophiles compared to 2-chloro-4,4-diethoxy-1,1,1-trifluorobutane due to conjugation with the carbonyl group .

- Applications : Widely used in synthesizing fluorinated agrochemicals and pharmaceuticals .

4,4-Diethoxy-1,1,1-trifluorobutan-2-one Hydrate

- Molecular Formula : C₈H₁₅F₃O₄ (hydrate form)

- Key Features : Features a ketone group at the 2-position instead of chlorine.

- Reactivity : The ketone group undergoes nucleophilic additions (e.g., with amines or hydrazines) but lacks the substitution reactivity of the chlorine atom in the target compound. The hydrate form enhances solubility in polar solvents .

- Applications : Intermediate in synthesizing trifluoromethylated sulfoximides and heterocycles .

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

- Molecular Formula : C₈H₁₁F₃O₃

- Key Features : An α,β-unsaturated trifluoromethyl ketone with conjugated diethoxy groups.

- Reactivity: Undergoes cycloadditions with dinucleophiles (e.g., hydrazines) to form pyrazoles and isoxazoles. The electron-deficient enone system enables regioselective additions, achieving yields up to 90% in optimized conditions .

- Applications : Key precursor for trifluoromethylated bioactive molecules .

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

- Molecular Formula : C₆H₇F₃O₂

- Key Features : One ethoxy group instead of two, reducing steric hindrance.

- Reactivity: Similar enone reactivity but with faster kinetics due to reduced steric bulk. Used in oxetane ring-opening reactions to generate trifluoromethylated alcohols .

Comparative Data Table

*TFB = Trifluorobutane

Research Findings and Reactivity Insights

- Synthetic Utility : 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane outperforms ETCA in alkylation reactions due to its labile chlorine atom, enabling efficient S-alkylation of thiols .

- Cycloaddition Efficiency: 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one demonstrates superior cycloaddition yields (90%) compared to its mono-ethoxy analog (75%) due to enhanced electron-withdrawing effects .

- Safety Profile : Compounds like 4,4-diethoxy-1,1,1-trifluorobutan-2-one hydrate require careful handling (H302, H315 hazards) due to toxicity risks .

Biological Activity

2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane is . The presence of the trifluorobutane moiety contributes to its lipophilicity and potential interaction with biological systems.

Biological Activity Overview

Research on the biological activity of 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane indicates several areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of chlorinated aliphatic compounds have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : Some studies have indicated that fluorinated compounds can act as enzyme inhibitors. The trifluoromethyl group is known to enhance binding affinity to certain enzymes.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of various fluorinated compounds, 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated moderate inhibitory effects compared to standard antibiotics.

| Compound Name | MIC (µg/mL) | Pathogen Tested |

|---|---|---|

| 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane | 64 | E. coli |

| Standard Antibiotic (Ciprofloxacin) | 16 | E. coli |

| 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane | 32 | S. aureus |

| Standard Antibiotic (Vancomycin) | 8 | S. aureus |

Case Study 2: Enzyme Inhibition

A molecular docking study was conducted to evaluate the binding affinity of 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane to specific enzymes involved in metabolic pathways. The compound demonstrated significant binding energy values indicative of potential inhibition.

| Enzyme Name | Binding Energy (kcal/mol) | Inhibition Potential |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 | High |

| Histone Deacetylase | -6.8 | Moderate |

| Ribonucleotide Reductase | -7.0 | High |

The biological activity of 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane is hypothesized to involve:

- Interaction with Membrane Proteins : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting cellular processes.

- Enzyme Binding : The trifluoromethyl group may enhance the compound's ability to form hydrogen bonds or hydrophobic interactions with active sites in enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.